REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([O:8][CH3:9])[CH:7]=1.[Li]CCCC.C(OC([N:23]1[CH2:28][CH2:27][C:26]2([CH2:33][CH2:32][C:31](=O)[CH2:30][CH2:29]2)[CH2:25][CH2:24]1)=O)(C)(C)C>C1COCC1>[Cl:10][C:5]1[CH:4]=[CH:3][C:2]([C:31]2[CH2:32][CH2:33][C:26]3([CH2:27][CH2:28][NH:23][CH2:24][CH2:25]3)[CH2:29][CH:30]=2)=[CH:7][C:6]=1[O:8][CH3:9]
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Name
|
|
Quantity
|
1.26 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)OC)Cl
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Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)=O
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Was prepared
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)C1=CCC2(CCNCC2)CC1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |